(5R)-Dihydrothymine
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Overview
Description
(5R)-Dihydrothymine is a derivative of thymine, one of the four nucleobases in the nucleic acid of DNA It is a saturated form of thymine, meaning it has additional hydrogen atoms compared to thymine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-Dihydrothymine typically involves the reduction of thymine. One common method is the catalytic hydrogenation of thymine using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at room temperature and atmospheric pressure. The reaction proceeds smoothly to yield this compound with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for the efficient and controlled hydrogenation of thymine, ensuring consistent product quality and yield. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
(5R)-Dihydrothymine undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to thymine using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Further reduction can lead to the formation of tetrahydrothymine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Thymine
Reduction: Tetrahydrothymine
Substitution: Various substituted dihydrothymine derivatives depending on the nucleophile used.
Scientific Research Applications
(5R)-Dihydrothymine has several applications in scientific research:
Chemistry: It is used as a model compound to study the hydrogenation and reduction reactions of nucleobases.
Biology: It serves as a probe to investigate the metabolic pathways of thymine and its derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to DNA damage and repair.
Industry: It is used in the synthesis of various pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism by which (5R)-Dihydrothymine exerts its effects involves its interaction with enzymes and proteins involved in DNA metabolism. It can act as a substrate or inhibitor for enzymes such as thymidine phosphorylase and dihydropyrimidine dehydrogenase. These interactions can influence the synthesis and degradation of nucleic acids, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thymine: The parent compound of (5R)-Dihydrothymine, which lacks the additional hydrogen atoms.
Tetrahydrothymine: A further reduced form of this compound.
Dihydrouracil: A similar compound derived from uracil, another nucleobase in RNA.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of additional hydrogen atoms compared to thymine. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
86387-01-1 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
(5R)-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/t3-/m1/s1 |
InChI Key |
NBAKTGXDIBVZOO-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@@H]1CNC(=O)NC1=O |
Canonical SMILES |
CC1CNC(=O)NC1=O |
Origin of Product |
United States |
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